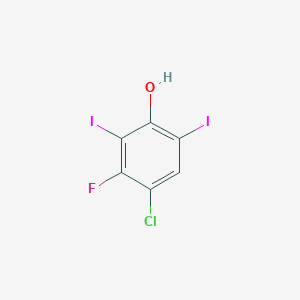

4-Chloro-3-fluoro-2,6-diiodophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluoro-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFI2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGXVCKQWUFUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)O)I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Halogenated Phenols

Classical Halogenation Strategies

Traditional methods for the synthesis of halogenated phenols have long relied on two fundamental approaches: electrophilic aromatic halogenation and nucleophilic aromatic substitution. These strategies offer robust, albeit sometimes limited, pathways to a variety of halogenated aromatic compounds.

Electrophilic Aromatic Halogenation Approaches

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a common method for introducing halogens onto a benzene (B151609) ring. wikipedia.orglibretexts.org This type of reaction involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org For typical benzene derivatives that are not highly reactive, a Lewis acid catalyst such as iron(III) halides (FeX₃) or aluminum halides (AlX₃) is required to activate the halogen, making it a more potent electrophile. wikipedia.orglibretexts.org

However, certain highly reactive aromatic compounds, particularly phenols and anilines, can undergo halogenation rapidly even without a catalyst. britannica.com The hydroxyl group of a phenol (B47542) is a strongly activating substituent, directing incoming electrophiles to the ortho and para positions. This high reactivity can sometimes be a drawback, leading to polyhalogenation and mixtures of isomers that can be challenging to separate. wikipedia.org

The reactivity of the halogens themselves also varies significantly. Fluorine is extremely reactive and its reaction with benzene can be explosive, while iodine is generally unreactive with aromatic rings without an oxidizing agent to form a more potent electrophilic species. libretexts.orglibretexts.org Chlorination and bromination are more commonly employed and are typically exothermic. libretexts.org

A plausible synthetic route to a diiodinated phenol derivative such as 4-chloro-2,6-diiodophenol (B102086) could start from 4-chlorophenol (B41353). The hydroxyl group would direct the incoming iodine atoms to the ortho positions (positions 2 and 6).

| Halogen | Reactivity with Benzene | Catalyst/Conditions Required | Notes |

| Fluorine | Highly reactive, potentially explosive | Often requires specialized fluorinating agents (e.g., F-TEDA-BF4) | Difficult to control, can lead to polyfluorination. wikipedia.orglibretexts.org |

| Chlorine | Moderately reactive | Lewis acid catalyst (e.g., FeCl₃, AlCl₃) for unactivated rings | Can proceed without a catalyst on activated rings like phenols. wikipedia.org |

| Bromine | Moderately reactive | Lewis acid catalyst (e.g., FeBr₃, AlBr₃) for unactivated rings | Similar to chlorination. wikipedia.org |

| Iodine | Unreactive | Oxidizing agent (e.g., nitric acid, copper salts) required | Reaction is often endothermic. libretexts.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy for introducing substituents onto an aromatic ring. In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org

Aryl halides are generally much less reactive towards nucleophilic substitution than alkyl halides. doubtnut.comshaalaa.com This reduced reactivity is attributed to several factors:

Resonance Stabilization: The lone pair of electrons on the halogen atom can delocalize into the benzene ring, giving the carbon-halogen bond a partial double bond character. This makes the bond stronger and more difficult to break. shaalaa.com

Hybridization of the Carbon Atom: The carbon atom attached to the halogen in an aryl halide is sp² hybridized, which is more electronegative than the sp³ hybridized carbon in an alkyl halide. This makes the carbon-halogen bond shorter and stronger. shaalaa.com

Instability of the Phenyl Cation: An SN1-type reaction would require the formation of a highly unstable aryl cation. libretexts.org

Steric Hindrance: The planar structure of the benzene ring sterically hinders the backside attack required for an SN2-type mechanism. libretexts.org

However, the reactivity of aryl halides towards nucleophilic substitution can be significantly enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and para positions relative to the leaving group. shaalaa.comlibretexts.org These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. wikipedia.org

Aryl diazonium salts are highly versatile intermediates in the synthesis of aromatic compounds, including halogenated phenols. britannica.comualberta.ca They are typically prepared by the diazotization of a primary aromatic amine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. lkouniv.ac.in

The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), which allows for its replacement by a wide variety of nucleophiles. ualberta.ca This provides a powerful tool for introducing substituents that are otherwise difficult to incorporate.

For the synthesis of halogenated phenols, two key reactions of diazonium salts are particularly relevant:

Replacement by a Halogen (Sandmeyer Reaction): Aryl diazonium salts can be converted to aryl chlorides or bromides by treatment with the corresponding copper(I) salt (CuCl or CuBr). lkouniv.ac.in Aryl iodides can be prepared by reacting the diazonium salt with potassium iodide. britannica.com

Replacement by a Hydroxyl Group: Heating an aqueous solution of a diazonium salt leads to its hydrolysis, forming a phenol. libretexts.org This method is particularly useful because it provides a general route to phenols under relatively mild conditions. ualberta.cayoutube.com

A synthetic strategy for 4-chloro-3-fluoro-2,6-diiodophenol could potentially involve the use of a diazonium salt. For example, starting with a suitably substituted aniline, the amino group could be converted to a diazonium salt and subsequently replaced by a hydroxyl group through hydrolysis.

Advanced Catalytic Synthetic Routes

While classical methods remain valuable, modern organic synthesis has increasingly turned to advanced catalytic routes that offer greater efficiency, milder reaction conditions, and broader substrate scope.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the carbon-oxygen bonds found in phenols and their derivatives. beilstein-journals.orgnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or hydroxide (B78521) source in the presence of a transition metal catalyst, most commonly palladium or copper. beilstein-journals.orgnih.gov

The Ullmann condensation, one of the earliest examples of a copper-catalyzed C-O coupling reaction, has been significantly improved through the development of new ligands and reaction conditions. nih.gov Modern copper-catalyzed methods can be performed under milder conditions and tolerate a wider range of functional groups. nih.gov

Palladium-catalyzed C-O coupling reactions have also emerged as a powerful tool for the synthesis of diaryl ethers and phenols. nih.gov These reactions often exhibit high catalytic activity and allow for the use of economically attractive aryl chlorides as substrates. nih.gov

More recently, dual catalytic systems, such as the combination of an organophotoredox catalyst and a nickel catalyst, have been developed for the hydroxylation of aryl halides using water as the hydroxide source. thieme-connect.de This approach allows for the conversion of both aryl bromides and less reactive aryl chlorides into the corresponding phenols under mild conditions. thieme-connect.de

| Methodology | Advantages | Disadvantages |

| Electrophilic Aromatic Halogenation | Well-established, can be high-yielding for activated rings. | Poor selectivity with highly activated rings, harsh conditions for unactivated rings, limited for F and I. wikipedia.orglibretexts.org |

| Nucleophilic Aromatic Substitution | Effective for aryl halides with electron-withdrawing groups. | Unreactive for unactivated aryl halides, requires harsh conditions in some cases. shaalaa.comlibretexts.org |

| Diazonium Salt Chemistry | Highly versatile, allows for the introduction of a wide range of substituents, including -OH. britannica.comualberta.ca | Diazonium salts can be unstable, reactions may require careful temperature control. lkouniv.ac.in |

| Transition Metal-Catalyzed Coupling | Mild reaction conditions, broad substrate scope, high functional group tolerance. beilstein-journals.orgnih.gov | Catalysts can be expensive, optimization of ligands and conditions may be required. nih.gov |

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient routes to construct C-O bonds. These methods are pivotal for the synthesis of phenols from aryl halides. One strategy involves the conversion of substituted cyclohexanones to the corresponding phenols through palladium(II)-catalyzed aerobic dehydrogenation. This approach provides a pathway to substituted aromatic molecules with different selectivity constraints compared to traditional aromatic substitution methods.

Another significant palladium-catalyzed method is the cross-coupling of phenols with halo compounds, often facilitated by microwave irradiation to accelerate the reaction. guidechem.com Various palladium complexes, such as those containing dppf (1,1'-bis(diphenylphosphino)ferrocene) or other phosphine (B1218219) ligands, have proven effective. guidechem.comchemicalbook.com These reactions typically employ a base, like sodium tert-butoxide, and can be conducted in various solvents or even under neat conditions. guidechem.com For instance, the synthesis of diaryl ethers, which are structurally related to substituted phenols, can be achieved under mild conditions using a palladium catalyst. chemicalbook.com

The choice of palladium catalyst and ligands can be crucial for the reaction's success, influencing both yield and selectivity.

Table 1: Examples of Palladium-Catalyzed C-O Bond Formation

| Aryl Halide/Precursor | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| Aryl Bromides | tert-Butoxide | Pd(OAc)₂ | DPPF | NaOtBu | Toluene | Aryl tert-butyl ether |

| Substituted Cyclohexanones | - | Pd(II) complex | o-dimethylaminopyridine | - | - | Substituted Phenol |

This table presents generalized data from various sources to illustrate palladium-catalyzed transformations.

Copper-Catalyzed Synthesis of Phenols from Aryl Halides

Copper-catalyzed methods provide a valuable and often more economical alternative to palladium for the synthesis of phenols from aryl halides. The Ullmann condensation, a classic example, has been significantly improved with the development of new ligands and reaction conditions, allowing the reaction to proceed at lower temperatures.

Modern copper-catalyzed hydroxylations of aryl halides can be performed with high efficiency using various catalytic systems. keyorganics.netsigmaaldrich.com For example, 8-hydroxyquinolin-N-oxide has been identified as a highly effective ligand for the copper-catalyzed hydroxylation of aryl iodides, bromides, and even less reactive chlorides under mild conditions. keyorganics.net This method exhibits excellent functional group tolerance. keyorganics.net Another approach utilizes a simple copper salt with a diamine ligand, employing microwave heating to drive the conversion of aryl bromides and iodides to their corresponding phenols in water. sigmaaldrich.comchemicalbook.com

These copper-catalyzed systems are often praised for their environmental compatibility, with some protocols being successfully implemented in neat water. google.com

Table 2: Conditions for Copper-Catalyzed Hydroxylation of Aryl Halides

| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | CuI | 8-Hydroxyquinolin-N-oxide | Cs₂CO₃ | DMF/H₂O | 110 |

| Aryl Bromide | Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | TBAH | Water | Not specified |

This table compiles data from multiple sources to showcase different copper-catalyzed hydroxylation systems. keyorganics.netchemicalbook.comgoogle.com

Site-Selective Functionalization of Polyhalogenated Arenes

The synthesis of a specifically substituted compound like this compound from a more heavily halogenated precursor would rely on site-selective functionalization. This is a significant challenge in organic synthesis due to the similar reactivity of identical halogen substituents on an aromatic ring.

Strategies to achieve site-selectivity in cross-coupling reactions of polyhalogenated arenes often exploit subtle electronic or steric differences between the halogen atoms. The regioselectivity can be controlled through various means, including the choice of catalyst, ligands, solvents, or additives. For instance, in palladium-catalyzed reactions, the ligand can play a crucial role in directing the reaction to a specific site.

Emerging strategies also involve photochemical initiation or the use of directing groups that are covalently bound to the substrate. Noncovalent interactions, such as hydrogen bonds or Lewis acid-base interactions, are also being explored to control regioselectivity in the C-H functionalization of arenes. These advanced methods are crucial for the controlled, stepwise synthesis of complex, polysubstituted aromatic molecules.

Derivatization from Precursor Compounds

The synthesis of this compound would likely proceed through the derivatization of a simpler precursor molecule.

Synthesis of Related Diiodophenol Derivatives

A plausible synthetic route to this compound could involve the direct iodination of a suitable precursor such as 4-chloro-3-fluorophenol. The synthesis of this precursor can be accomplished from o-fluoronitrobenzene, which is first reduced to 4-amino-3-fluorophenol (B140874) and then converted to the target phenol. keyorganics.net

The synthesis of the related compound, 4-chloro-2,6-diiodophenol, has been reported from 4-chlorophenol. This transformation typically involves an electrophilic iodination reaction.

Table 3: Synthesis of a Diiodophenol Derivative

| Starting Material | Reagents | Solvent | Product |

|---|

Data for this table is derived from a reported synthesis of 4-chloro-2,6-diiodophenol.

This type of reaction highlights a direct method for introducing iodine atoms onto a phenolic ring, a key step that would be required for the synthesis of this compound.

Formaldehyde-Mediated Ring Closure Reactions

Phenols and their derivatives are known to react with formaldehyde (B43269), typically under acidic or basic conditions, to form hydroxymethylphenols. This reaction, known as the Lederer-Manasse reaction, is a form of electrophilic aromatic substitution where formaldehyde acts as the electrophile. The initial products, ortho- and para-methylolphenols, can then undergo further condensation to form methylene-bridged oligomers and polymers, the basis for phenolic resins like Bakelite.

The reactivity of the phenolic ring towards formaldehyde is highly dependent on the substituents present. Computational studies have shown a strong correlation between the calculated charge at the reactive sites on the aromatic ring and the reaction rate with formaldehyde. The reaction is generally faster at the para-position compared to the ortho-positions, although this can be influenced by the reaction conditions and the structure of the phenol. In the context of a highly substituted phenol like this compound, the remaining reactive sites on the aromatic ring could potentially participate in such condensation reactions, leading to the formation of larger, more complex structures.

Chemical Reactivity and Transformation Mechanisms

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to understanding the transformations of 4-Chloro-3-fluoro-2,6-diiodophenol.

The hydroxyl group in phenols is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.combyjus.comucalgary.ca This is due to the effective delocalization of the charge in the aromatic ring, which stabilizes the intermediate arenium ion. byjus.com Consequently, phenols are highly susceptible to electrophilic attack and often react under milder conditions than benzene (B151609) itself. ucalgary.ca For instance, halogenation of phenols can often proceed without a Lewis acid catalyst. byjus.com

In the case of this compound, the positions ortho and para to the hydroxyl group are already substituted. The two ortho positions are occupied by iodine atoms, and the para position is occupied by a chlorine atom. This substitution pattern significantly hinders further electrophilic substitution on the aromatic ring. While the hydroxyl group strongly activates the ring, the existing bulky iodine atoms at the 2 and 6 positions create substantial steric hindrance, making it difficult for electrophiles to approach the remaining open position (C5).

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly given the presence of multiple electron-withdrawing halogen substituents. SNAr reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the ring is crucial for stabilizing this negatively charged intermediate. chemistrysteps.comlibretexts.org

In this compound, all three types of halogens can potentially act as leaving groups. The relative leaving group ability in SNAr reactions often follows the trend I > Br > Cl > F, which is the reverse of the order of electronegativity. This is because the carbon-halogen bond strength decreases down the group. Therefore, the iodine atoms at the C2 and C6 positions would be the most likely to be displaced by a nucleophile. The reaction would be further facilitated by the electron-withdrawing nature of the other halogens and the phenolic hydroxyl group (especially in its deprotonated phenoxide form).

Aryl halides that lack activating electron-withdrawing groups can undergo nucleophilic substitution through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org However, this pathway typically requires very strong bases. libretexts.org

Dehalogenation Processes

Dehalogenation, the removal of a halogen atom, is a significant transformation for halogenated aromatic compounds.

Reductive dehalogenation is a process where a halogen atom on an organic molecule is replaced by a hydrogen atom. This reaction is of significant environmental interest for the remediation of halogenated organic pollutants. epa.gov It has been observed for a variety of halogenated compounds, including polychlorinated biphenyls (PCBs) and chlorinated phenols. acs.orgacs.orgnih.gov The process can be mediated by microorganisms under anaerobic conditions, where the halogenated compound acts as an electron acceptor. epa.govacs.org

For this compound, the relative ease of reductive dehalogenation would likely follow the order I > Cl > F, reflecting the decreasing bond strength of the carbon-halogen bond. Therefore, the iodine atoms would be the most susceptible to removal under reducing conditions. Studies on polychlorinated phenols have shown that specific microorganisms can be acclimated to dehalogenate specific isomers, suggesting that the position of the halogen on the ring influences the reaction. epa.gov Catalytic hydrodechlorination using catalysts like palladium on carbon (Pd/C) with a hydrogen source is also an effective method for the degradation of chlorinated phenols. researchgate.net

Oxidative dehalogenation involves the removal of a halogen atom under oxidative conditions. This process has been studied for halogenated phenols catalyzed by enzymes like peroxidases. nih.gov One proposed mechanism involves two sequential one-electron oxidations of the halogenated phenol (B47542) substrate, leading to a cationic intermediate that resembles a Meisenheimer complex. nih.gov

Hypervalent iodine reagents can also mediate the oxidation of phenols. rsc.orgwikipedia.org Depending on the phenol's structure and the reaction conditions, this can lead to the formation of quinones or iodonium (B1229267) ylides. wikipedia.org For electron-deficient phenols, certain iodine(V) reagents can facilitate oxidative dearomatization to form ortho-quinones. nih.gov The mechanism is thought to involve ligand exchange followed by redox processes. nih.gov In the case of this compound, oxidative conditions could potentially lead to the formation of quinone-like structures, with the possibility of dehalogenation occurring during the process.

Phenolic Functional Group Interconversions

The phenolic hydroxyl group in this compound can undergo various interconversions, characteristic of phenols. However, the significant steric hindrance from the two ortho-iodine atoms will play a crucial role in the feasibility of these reactions. vinatiorganics.com

Esterification: Phenols can react with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form esters. wikipedia.org This reaction can enhance the biological activity of some phenolic compounds. nih.gov For this compound, the steric bulk around the hydroxyl group would likely make esterification challenging, requiring more forcing reaction conditions.

Etherification (Williamson Ether Synthesis): Formation of a phenoxide by treatment with a base, followed by reaction with an alkyl halide, yields a phenolic ether. chemistrysteps.com Similar to esterification, the steric hindrance at the ortho positions would be a major factor influencing the rate and yield of this reaction.

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones. wikipedia.orgwikipedia.org The presence of multiple electron-withdrawing halogens on the ring of this compound would make it more resistant to oxidation compared to unsubstituted phenol. However, strong oxidizing agents or specific catalytic systems, such as hypervalent iodine reagents, could still effect this transformation. wikipedia.orgnih.gov

Interactive Data Table: Properties of Related Halogenated Phenols

| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloro-3-fluorophenol | 348-60-7 | 146.55 | 54-56 | 84 (at 44 mmHg) |

| 4-Chloro-2,6-diiodophenol (B102086) | 15459-50-4 | 380.35 | Not specified | Not specified |

| 4-Chloro-3-iodophenol | 202982-72-7 | 254.45 | 73-79 | Not specified |

O-Alkylation Reactions

O-alkylation is a fundamental reaction of phenols, leading to the formation of ethers. ebsco.commasterorganicchemistry.com This transformation typically involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent. byjus.com

While specific O-alkylation studies on this compound are not prevalent in the surveyed literature, the principles can be illustrated by reactions of similar chlorophenols. For instance, the formation of substituted diphenyl ethers can be achieved through reactions like the Ullmann condensation. In a process to prepare 3,4'-dichlorodiphenyl ether, 4-chlorophenol (B41353) is reacted with 1,3-dichlorobenzene (B1664543) in the presence of potassium carbonate and a copper catalyst. google.com This demonstrates the conversion of a phenol to an ether via condensation with another halogenated aromatic compound.

Another relevant example involves the reaction of 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in an alkaline environment, which results in the formation of an ether linkage. google.com This type of reaction highlights how the phenolic oxygen can be alkylated, even with complex, fluorinated alkylating agents. The general conditions for such reactions often require a base to generate the phenoxide and a suitable solvent. byjus.comgoogle.com

Interactive Data Table: Representative O-Alkylation/Condensation Conditions for Chlorophenols

| Phenolic Reactant | Co-reactant | Catalyst/Base | Solvent | Product | Reference |

| 4-Chlorophenol | 1,3-Dichlorobenzene | Potassium Carbonate, Copper Carbonate | N-Methyl-pyrrolidone | 3,4'-Dichlorodiphenyl ether | google.com |

| 2-Chloro-4-aminophenol | Perfluoromethyl vinyl ether | Potassium Hydroxide (B78521) | Dimethylformamide (DMF) | 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline | google.com |

Condensation Reactions

Condensation reactions involving phenols are crucial for synthesizing larger molecules, such as polyethers and other complex structures. The Ullmann condensation, as mentioned previously, is a prime example where a phenol reacts with an aryl halide to form a diaryl ether, driven by a copper catalyst. google.com

For this compound, the presence of two iodine atoms, which are generally better leaving groups than chlorine, suggests it could readily participate in such condensation reactions as the aryl halide component. Conversely, acting as the phenol component, it could be coupled with various other aryl halides. The reaction to form 3,4'-dichlorodiphenyl ether involves heating 4-chlorophenol and 1,3-dichlorobenzene to temperatures between 160-190°C with a basic copper carbonate catalyst. google.com The reaction time can range from 4 to 10 hours. google.com These conditions are indicative of the robust requirements often needed for aryl-aryl ether bond formation.

Cleavage Pathways of Substituted Phenols

The degradation or cleavage of the aromatic ring of substituted phenols is a critical process, particularly from an environmental standpoint. These pathways can be biological, mediated by microorganisms, or chemical, driven by oxidative or photochemical processes. frontiersin.orgnih.gov

Microbial degradation is a key pathway for the breakdown of halogenated phenols in the environment. nih.gov This process often begins with the enzymatic hydroxylation of the phenol to a corresponding halocatechol. nih.govcapes.gov.br Following this initial step, the catechol ring is opened through one of two primary mechanisms: ortho-cleavage or meta-cleavage, which are catalyzed by dioxygenase enzymes. frontiersin.orgresearchgate.net For example, the fungus Penicillium frequentans can metabolize various monohalogenated phenols and dichlorophenols by first oxidizing them to halocatechols. nih.govcapes.gov.br Similarly, bacteria like Acinetobacter lwoffii degrade phenol via an ortho-cleavage pathway. frontiersin.org The specific pathway can depend on the microorganism and the substitution pattern of the phenol. researchgate.net

Chemical cleavage pathways also contribute to the degradation of substituted phenols. During water treatment processes like chlorination, phenols can be transformed into ring-cleavage products. nih.gov Studies on the chlorination of bromophenols have shown the formation of α,β-unsaturated C4-dicarbonyl compounds, indicating a previously unrecognized ring cleavage pathway. nih.gov Another significant degradation route is photodegradation, often enhanced by semiconductor photocatalysts like titanium dioxide (TiO₂). nih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to a series of hydroxylated intermediates and eventual ring opening. nih.gov The degradation of iodinated phenols, for instance, can proceed through the formation of di- and tri-iodinated species before the ring is broken down. nih.gov

Interactive Data Table: Major Cleavage Pathways for Halogenated Phenols

| Pathway Type | Key Process | Mediating Agent | Typical Intermediates | Reference |

| Microbial | Ring Cleavage | Dioxygenase Enzymes | Halocatechols | frontiersin.orgnih.govresearchgate.net |

| Chemical | Oxidation | Chlorine (e.g., HOCl) | C4-Unsaturated Dicarbonyls | nih.gov |

| Photochemical | Oxidation | Hydroxyl Radicals (e.g., via TiO₂) | Hydroxylated Phenols | nih.gov |

| Microbial | Dehalogenation | Monooxygenase Enzymes | Catechols | nih.gov |

Based on a comprehensive search of available scientific literature and databases, detailed spectroscopic and structural characterization data for the specific chemical compound This compound is not publicly available. As a result, it is not possible to provide the requested in-depth article with specific research findings and data tables for the following analytical methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Deuterium Labeling)

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Extensive searches for experimental or theoretical data pertaining to the precise structure of this compound have not yielded any specific results. The creation of a scientifically accurate and informative article as per the requested outline is therefore not feasible without access to primary research data that characterizes this unique compound.

Should research on this compound be published and made publicly accessible in the future, a detailed analysis based on the provided outline could be conducted.

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of halogenated phenols. For a compound like 4-Chloro-3-fluoro-2,6-diiodophenol, which is expected to be a semi-volatile solid, LC-MS offers a robust method for its separation from a sample matrix and subsequent detection. In a typical LC-MS analysis of similar phenolic compounds, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is coupled to a mass spectrometer.

The choice of ionization source is critical for the analysis of halogenated phenols. Electrospray ionization (ESI) is a common choice, often operated in negative ion mode, as phenols are acidic and readily deprotonate to form [M-H]⁻ ions. Atmospheric pressure chemical ionization (APCI) can also be employed, particularly for less polar compounds. fishersci.comwur.nl

A study on the LC-MS/MS analysis of 2,4-dinitrophenol (B41442) and its metabolites provides a relevant example of the conditions that could be adapted for this compound. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) would allow for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhancing the selectivity and sensitivity of the analysis by monitoring specific fragmentation pathways of the parent ion.

Table 1: Postulated LC-MS Parameters for this compound Analysis

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| MS Detector | Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Monitored Ions | Precursor ion [M-H]⁻ and characteristic product ions |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. chromforum.orgresearchgate.net Common derivatizing agents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylating agents. chromforum.org

The analysis of chlorophenols by GC-MS has been extensively studied. thermofisher.comthermofisher.com These methods can be adapted for this compound. Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound.

Table 2: Projected GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| GC System | Gas Chromatograph with a Mass Spectrometer detector |

| Column | Fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature ramp from an initial temperature (e.g., 60 °C) to a final temperature (e.g., 300 °C) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Advanced Chromatographic Separations

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or environmental samples, as well as for its quantitative analysis.

HPLC is a versatile and widely used technique for the separation of phenolic compounds. nih.govnih.gov For the analysis of this compound, a reversed-phase HPLC method would be most appropriate. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The retention time of this compound would be influenced by its polarity, which is determined by the presence of the hydroxyl, chloro, fluoro, and iodo substituents. The high degree of halogenation would likely lead to a relatively long retention time on a reversed-phase column. Detection can be achieved using a UV-Vis detector, as phenols typically exhibit strong absorbance in the UV region.

A study on the HPLC analysis of phenolic compounds highlights the complexity of separating structurally similar compounds and the importance of optimizing mobile phase composition and gradient elution. nih.gov

Table 3: Illustrative HPLC Conditions for this compound

| Parameter | Value |

| HPLC System | Quaternary or Binary Pump System |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% phosphoric acid, B: Acetonitrile |

| Gradient | A time-programmed gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) monitoring at multiple wavelengths |

Gas chromatography, with an appropriate detector, can be used for the quantitative analysis of this compound, typically after derivatization to enhance its volatility. longdom.orgnist.gov Detectors such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) can be used. The ECD is particularly sensitive to halogenated compounds and would be an excellent choice for detecting this analyte at low concentrations.

The choice of the GC column is crucial for achieving good separation from other components in a mixture. A column with a stationary phase of intermediate polarity might be optimal to resolve isomers and related halogenated phenols. sigmaaldrich.com

Table 4: Representative GC Conditions for Derivatized this compound

| Parameter | Value |

| GC System | Gas Chromatograph with FID or ECD |

| Column | Capillary column with a mid-polarity stationary phase (e.g., 50% phenyl-polysiloxane) |

| Injector | Split/Splitless injector |

| Oven Temperature | Programmed temperature ramp to ensure separation of analytes with a wide range of boiling points |

| Carrier Gas | Nitrogen or Argon/Methane (for ECD) |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govnih.gov

The analysis of phenolic pollutants has been shown to be significantly improved by transitioning from HPLC to UPLC methods. fishersci.com For this compound, a UPLC method would offer a rapid and highly efficient means of separation and quantification. The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.

Table 5: Anticipated UPLC Parameters for this compound

| Parameter | Value |

| UPLC System | Ultra-Performance Liquid Chromatography System |

| Column | C18 or other suitable sub-2 µm particle size column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 0.4-0.6 mL/min |

| Detector | Photodiode Array (PDA) detector or coupled to a mass spectrometer |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying the electronic structure and properties of organic molecules, including halogenated phenols.

Molecular Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-Chloro-3-fluoro-2,6-diiodophenol, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p) that accurately describes the electronic environment of the diverse atoms present. karazin.ua This process calculates the potential energy of the molecule for different atomic arrangements until a true energy minimum is found. masjaps.com

The output of this calculation provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents on the phenol (B47542) ring. For instance, the calculations would reveal the precise lengths of the C–I, C–Cl, and C–F bonds, and the angles between the substituents, offering insight into potential steric strain and intramolecular interactions.

Illustrative Optimized Geometrical Parameters for this compound

This table is an illustrative example of the type of data obtained from DFT calculations and does not represent experimentally verified values.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2–I | ~2.10 Å |

| C6–I | ~2.10 Å | |

| C4–Cl | ~1.74 Å | |

| C3–F | ~1.36 Å | |

| C1–O | ~1.37 Å | |

| O–H | ~0.97 Å | |

| Bond Angles | ∠C1-C2-I | ~120° |

| ∠C1-C6-I | ~120° | |

| ∠C3-C4-Cl | ~120° | |

| ∠C2-C3-F | ~120° | |

| ∠C1-O-H | ~109° |

Vibrational Spectra Simulation and Assignment

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. spectroscopyonline.com Once the molecular geometry is optimized, a frequency calculation can be performed. This computation determines the energies of the normal modes of vibration for the molecule. Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching of a C-I bond, the bending of the O-H group, or the deformation of the aromatic ring. nih.gov

These theoretical spectra are invaluable for interpreting experimental results. Calculated vibrational frequencies are often systematically scaled by a small factor (e.g., 0.961) to correct for approximations in the computational method and to achieve better agreement with experimental data. nih.gov By comparing the simulated spectrum to an experimental one, each observed peak can be confidently assigned to a specific molecular vibration. researchgate.net

Illustrative Vibrational Frequencies and Assignments for this compound

This table provides an example of theoretical vibrational assignments. Exact frequencies would depend on the specific level of theory used.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3600 | O–H stretch |

| ~1580 | C=C aromatic ring stretch |

| ~1250 | C–O stretch |

| ~1150 | C–F stretch |

| ~850 | C–Cl stretch |

| ~550 | C–I stretch |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting reaction outcomes. ucsb.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor in a reaction, relating to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as the electron acceptor, indicating the molecule's electrophilicity. youtube.com

DFT calculations provide precise energies and visualizations of the HOMO and LUMO. For this compound, the distribution of these orbitals across the molecule reveals the most likely sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several chemical reactivity parameters can be derived to quantify the molecule's behavior:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Illustrative Chemical Reactivity Parameters for this compound

This table is a representative example of parameters derived from FMO analysis.

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons |

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational chemistry is instrumental in mapping out the energetic landscapes of chemical reactions. This allows for the detailed investigation of reaction mechanisms, transition states, and the factors controlling selectivity.

Oxidative Addition Step Investigations in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A critical and often rate-determining step in the catalytic cycle is the oxidative addition, where the palladium(0) catalyst inserts into a carbon-halogen bond. nih.gov For a molecule like this compound, which has multiple potential reaction sites (two C-I bonds and one C-Cl bond), understanding this step is key to predicting its reactivity.

Computational modeling, using DFT, can be employed to investigate the energetics of the oxidative addition pathway. iciq.org Researchers can model the transition state structures for the insertion of a palladium catalyst (e.g., Pd(PPh₃)₂) into each of the C–I and C–Cl bonds. researchgate.netrsc.org By calculating the activation energy (the energy barrier to reach the transition state) for each potential site, the most favorable pathway can be identified. nih.gov It is well-established that the reactivity of carbon-halogen bonds in oxidative addition follows the trend C–I > C–Br > C–Cl. Therefore, computational models for this molecule would be expected to show a significantly lower activation energy for insertion into the C–I bonds compared to the C–Cl bond.

Prediction of Site Selectivity

Given the two non-equivalent iodine atoms at the C2 and C6 positions, a key question is which one will react preferentially in a cross-coupling reaction. The electronic environment of these two positions is subtly different due to the asymmetric placement of the fluoro and chloro substituents. The fluorine at C3 will exert a different electronic influence on the adjacent C2-I bond compared to the influence the hydroxyl group at C1 has on the C6-I bond.

Computational modeling provides a quantitative method to predict this site selectivity. rsc.orgbohrium.com By calculating the activation energy for the oxidative addition of a palladium catalyst at the C2-I bond versus the C6-I bond, the more reactive site can be determined. nih.gov The site with the lower calculated energy barrier is the kinetically favored position for the reaction. researchgate.net These predictions are invaluable for synthetic chemists aiming to functionalize the molecule selectively, guiding the choice of catalysts, ligands, and reaction conditions to achieve the desired product. nih.gov

Intermolecular Interactions and Bonding Analysis

The presence of a hydroxyl (-OH) group ortho to both a fluorine and an iodine atom allows for the possibility of competitive intramolecular hydrogen bonding. The hydroxyl proton can potentially form a hydrogen bond with either the lone pair of the adjacent fluorine (O-H···F) or the iodine (O-H···I).

Theoretical studies on simpler 2-halophenols suggest that the strength of such intramolecular hydrogen bonds is often weak and follows a trend where chlorine and bromine form stronger bonds than iodine or fluorine. rsc.orgcdnsciencepub.comresearchgate.net Specifically, the O-H···F interaction in 2-fluorophenol is considered to be very weak. rsc.org In this compound, computational analysis would be essential to determine which conformation—the one with the O-H group oriented toward the fluorine or toward the iodine—is energetically more favorable, or if the hydroxyl group preferentially participates in intermolecular hydrogen bonding with other molecules.

In the solid state or in concentrated solutions, phenols typically form strong intermolecular hydrogen bonds (O-H···O) with each other, which may be energetically more favorable than the weak intramolecular interactions.

Table 1: Predicted Energetics for Hydrogen Bonding in this compound Note: The following data is illustrative, based on computational trends for similar molecules, and represents the type of output generated by theoretical calculations.

| Interaction Type | Description | Estimated Interaction Energy (kcal/mol) | Predicted O-H···X Angle |

|---|---|---|---|

| Intramolecular O-H···F | Hydrogen bond between hydroxyl and ortho-fluorine | -0.5 to -1.5 | ~100-110° |

| Intramolecular O-H···I | Hydrogen bond between hydroxyl and ortho-iodine | -1.0 to -2.0 | ~95-105° |

| Intermolecular O-H···O | Hydrogen bond between two phenol molecules | -4.0 to -7.0 | ~170-180° |

Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophile. The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov

The this compound molecule possesses two iodine atoms, which are potent halogen bond donors. These iodine atoms can form halogen bonds with various acceptors, including the oxygen of the hydroxyl group (I···O), the fluorine atom (I···F), the chlorine atom (I···Cl), or the iodine atoms of neighboring molecules (I···I). These interactions are expected to be significant forces in the solid-state packing of the compound. Computational modeling is crucial for identifying and quantifying the strength and geometry of these diverse halogen bonds. Density functional theory (DFT) calculations, for example, can predict the interaction energies and preferred geometries of these bonds. nih.gov

To visualize and quantify the weak interactions within this compound, advanced computational techniques like Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

The NCI method allows for the visualization of non-covalent interactions in real space. It generates graphical plots where regions of interaction are highlighted and color-coded according to their strength. For this molecule, an NCI analysis would reveal surfaces corresponding to intramolecular hydrogen bonds, potential halogen bonds, and weaker van der Waals interactions, providing a comprehensive picture of the bonding landscape.

The QTAIM analysis examines the topology of the electron density to characterize chemical bonding. The presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction. For non-covalent interactions like hydrogen and halogen bonds, one expects to find a BCP with low electron density and a positive Laplacian value.

Table 2: Representative QTAIM Parameters for Predicted Non-Covalent Interactions Note: This table contains hypothetical QTAIM data to illustrate the expected findings for the titular compound.

| Interaction | Electron Density at BCP (ρ(r), a.u.) | Laplacian of Electron Density at BCP (∇²ρ(r), a.u.) | Interpretation |

|---|---|---|---|

| O-H···I (Intramolecular) | 0.009 | +0.030 | Weak, closed-shell interaction (hydrogen bond) |

| C-I···O (Intermolecular) | 0.015 | +0.045 | Moderate, closed-shell interaction (halogen bond) |

| C-I···I (Intermolecular) | 0.012 | +0.038 | Weak to moderate, closed-shell interaction (halogen bond) |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized electron-pair bonding units (bonds, lone pairs, etc.). A key feature of NBO analysis is the study of charge transfer interactions between filled (donor) and vacant (acceptor) orbitals.

For the intramolecular hydrogen bond (O-H···X, where X = F or I), NBO analysis quantifies the stabilization energy arising from the delocalization of electron density from a lone pair (LP) of the halogen atom into the antibonding orbital of the hydroxyl group (σO-H). The magnitude of this interaction energy, calculated using second-order perturbation theory (E(2)), correlates with the strength of the hydrogen bond. A higher E(2) value signifies a more significant charge transfer and a stronger interaction. Comparing the E(2) values for the LP(I) → σO-H and LP(F) → σ*O-H interactions would provide a quantitative measure of the relative strengths of the two potential intramolecular hydrogen bonds.

Table 3: Illustrative NBO Second-Order Perturbation Energies (E(2)) Note: The data presented is hypothetical, intended to demonstrate the output of an NBO analysis for this system.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (I) | σ* (O-H) | Intramolecular Hydrogen Bond | 1.2 |

| LP (F) | σ* (O-H) | Intramolecular Hydrogen Bond | 0.4 |

| LP (O) | σ* (C-I) | Intermolecular Halogen Bond | 2.5 |

Thermodynamical Property Predictions

Computational chemistry methods, particularly those based on DFT, can accurately predict the standard thermodynamic properties of molecules in the gas phase. These calculations typically involve optimizing the molecular geometry and then performing a frequency analysis to obtain vibrational, rotational, and translational contributions to the thermodynamic functions. Key predicted properties include the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv). These values are fundamental for understanding the compound's stability, reactivity, and behavior under various conditions. dtu.dknih.gov

Table 4: Predicted Gas-Phase Thermodynamic Properties at 298.15 K Note: These values are illustrative predictions for this compound.

| Property | Predicted Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -55.2 | kcal/mol |

| Standard Molar Entropy (S°) | 105.8 | cal/(mol·K) |

| Heat Capacity at Constant Volume (Cv) | 40.1 | cal/(mol·K) |

Environmental Degradation Mechanisms and Pathways

Bioremediation Strategies

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. For halogenated phenols, including by inference 4-Chloro-3-fluoro-2,6-diiodophenol, several strategies have shown promise.

The breakdown of halogenated aromatic compounds by microbial consortia is a key bioremediation approach. These mixed microbial communities can exhibit synergistic interactions that enhance the degradation of complex pollutants. univ-tlemcen.dzwiley.com For compounds like chlorophenols, the initial and often rate-limiting step is reductive dehalogenation, where a halogen substituent is removed and replaced with a hydrogen atom. This process is particularly important under anaerobic conditions.

While specific consortia for the degradation of this compound have not been identified, studies on other chlorinated phenols demonstrate the potential of this approach. For instance, consortia containing species of Dehalobacter, Dehalococcoides, and Desulfitobacterium are known to reductively dehalogenate a variety of chlorophenols. The degradation of phenol (B47542) by bacterial consortia can proceed through either the ortho- or meta-cleavage pathways, involving key enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase. univ-tlemcen.dz The diverse metabolic capabilities within a consortium allow for a broader range of substrates to be utilized and can lead to more complete mineralization of the target compound. wiley.com

The degradation of a complex molecule like this compound would likely involve a stepwise dehalogenation process, with the potential for different members of the microbial consortium to catalyze the removal of different halogen atoms. The presence of multiple halogen types (chlorine, fluorine, and iodine) at different positions on the aromatic ring would influence the specific enzymatic pathways involved.

Illustrative Degradation Performance of a Bacterial Consortium on Phenol

| Time (hours) | Phenol Concentration (mg/L) | Degradation Efficiency (%) |

|---|---|---|

| 0 | 1800 | 0 |

| 10 | 1200 | 33.3 |

| 20 | 600 | 66.7 |

| 30 | <50 | >97.2 |

This table illustrates the rapid degradation of a high concentration of phenol by a bacterial consortium, as reported in a study on synergistic microbial degradation. researchgate.net

Co-metabolism is a phenomenon where microorganisms degrade a compound from which they derive no energy, in the presence of a primary growth substrate. This is a particularly relevant mechanism for the degradation of recalcitrant compounds that may not support microbial growth on their own.

Studies on the co-metabolic degradation of 4-chlorophenol (B41353) have shown that the presence of a more readily biodegradable carbon source, such as glucose or succinate, can significantly enhance its removal. tandfonline.com For instance, the bacterium Rhodococcus has been shown to utilize 4-chlorophenol as a growth substrate to initiate the co-metabolic degradation of other chlorinated compounds. researchgate.net The enzymes induced by the primary substrate can exhibit broad specificity, allowing them to act on the co-metabolic substrate.

In the context of this compound, a similar mechanism could be envisaged. A microbial community might utilize a simple phenol or another carbon source for growth, and the enzymes produced could fortuitously degrade the more complex polyhalogenated phenol. The efficiency of this process would depend on factors such as the choice of primary substrate, the microbial species present, and the environmental conditions.

Key Factors in Co-metabolic Degradation of 4-Chlorophenol

| Parameter | Optimal Condition/Effect |

|---|---|

| Primary Substrate | Glucose showed significant acceleration of degradation. tandfonline.com |

| pH | An optimal pH of 7.0 was reported for Rhodococcus mediated co-metabolism. researchgate.net |

| Temperature | A temperature of 35°C was found to be optimal in the same study. researchgate.net |

| Co-contaminants | The presence of other phenols can influence the degradation rate. tandfonline.com |

This table summarizes key findings from studies on the co-metabolic degradation of 4-chlorophenol, which can provide insights into the potential degradation of more complex halogenated phenols.

The use of isolated enzymes for bioremediation offers a more targeted approach compared to the use of whole microbial cells. Peroxidases, such as horseradish peroxidase (HRP), are enzymes that catalyze the oxidation of a wide range of phenolic compounds in the presence of hydrogen peroxide. This process leads to the formation of phenoxy radicals, which can then polymerize and precipitate out of solution.

Research on pentachlorophenol (PCP) and pentabromophenol (PBP) has demonstrated the effectiveness of peroxidase-mediated oxidation. nih.gov In one study, a system utilizing UV-activated horseradish peroxidase immobilized on a solid support achieved approximately 97% transformation of PCP and 96% transformation of PBP. nih.gov This process also resulted in significant dehalogenation, with a 65% removal of chlorine and a 70% removal of bromine. nih.gov

Given the structural similarities, it is plausible that this compound could also be a substrate for peroxidase enzymes. The enzymatic oxidation would likely lead to the formation of a complex mixture of oligomeric products. The efficiency of this process would be influenced by factors such as pH, temperature, and the concentration of hydrogen peroxide.

Advanced Chemical Oxidation Processes

Advanced chemical oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic pollutants.

For halogenated phenols, several AOPs have proven effective. The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals, is a well-established AOP for the degradation of chlorophenols. univ-tlemcen.dznih.gov The efficiency of the Fenton process is highly dependent on pH, with optimal conditions typically in the acidic range. nih.gov

The photo-Fenton process, which combines the Fenton reaction with UV irradiation, can enhance the degradation rate by promoting the photoreduction of ferric ions back to ferrous ions, thus regenerating the catalyst. tandfonline.comnih.gov Studies comparing the Fenton and photo-Fenton processes for the degradation of 2-chlorophenol and p-chlorophenol have shown that the photo-Fenton process leads to a significantly higher degree of mineralization. nih.govnih.gov

Ozonation is another AOP that can be used to degrade phenolic compounds. researchgate.net The reaction of ozone with phenols can proceed through direct oxidation or through the generation of hydroxyl radicals in the presence of UV light or at high pH. researchgate.net

Given the presence of multiple halogen-carbon bonds in this compound, AOPs would likely be effective in its degradation. The strong oxidizing power of hydroxyl radicals could lead to the cleavage of the aromatic ring and the release of halide ions.

Comparison of AOPs for Phenol Degradation

| AOP Method | Key Features | Reported Efficiency |

|---|---|---|

| Fenton | Uses Fe²⁺ and H₂O₂ to generate •OH. nih.gov | Achieved 39% DOC removal for 2-chlorophenol. nih.gov |

| Photo-Fenton | Fenton process enhanced by UV light. nih.gov | Achieved 95-97% mineralization of 2-chlorophenol. nih.gov |

| UV/H₂O₂ | UV photolysis of H₂O₂ to generate •OH. | Showed a high degradation rate for phenol. nih.gov |

| Ozonation | Utilizes ozone as a strong oxidant. researchgate.net | Effective for the degradation of phenol and chlorophenols. researchgate.net |

This table provides a comparative overview of different AOPs that have been successfully applied to the degradation of phenol and its chlorinated derivatives.

Photochemical Degradation Pathways in Aqueous Media

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. In aqueous environments, this can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, where other substances in the water absorb light and produce reactive species that then degrade the compound.

The photochemical behavior of this compound would be influenced by its UV absorption spectrum and the quantum yield of its photochemical reactions. The presence of iodine atoms in the molecule is particularly significant, as carbon-iodine bonds are generally more susceptible to photolytic cleavage than carbon-chlorine or carbon-fluorine bonds. The photolysis of iodoaromatic compounds can lead to the formation of aryl radicals, which can then undergo a variety of secondary reactions. wiley.com

Studies on the photolysis of other phenolic compounds have shown that it can lead to the formation of a variety of transformation products, including hydroxylated and ring-opened species. nih.gov The presence of natural organic matter in the water can also influence photochemical degradation rates by acting as a photosensitizer or by attenuating the available light. nih.gov For polycyclic aromatic hydrocarbons (PAHs), photodegradation has been shown to be a significant removal process in surface waters. nih.govresearchgate.net

It is expected that this compound would undergo photochemical degradation in sunlit surface waters, with the primary pathway likely involving the cleavage of the C-I bonds, followed by further reactions of the resulting radicals.

Advanced Research Applications and Chemical Derivatization Potential

Building Blocks for Complex Organic Synthesis

The dense array of reactive sites on 4-Chloro-3-fluoro-2,6-diiodophenol makes it a valuable precursor in the construction of intricate molecular architectures. The presence of two iodine atoms, in particular, opens avenues for sequential and selective bond-forming reactions.

The carbon-iodine (C-I) bonds are the most labile among the carbon-halogen bonds in the molecule, making them ideal leaving groups for transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org This reactivity allows this compound to be a potent precursor for the formation of various aryl-X bonds (where X = Carbon, Oxygen, Nitrogen, etc.). The two iodine atoms at the ortho-positions to the hydroxyl group can be selectively replaced under different reaction conditions, providing a route to bifunctionalized aromatic compounds.

Classic and modern cross-coupling reactions can be employed to build molecular complexity from this scaffold. For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis for creating C-C and C-heteroatom bonds from aryl halides. nih.govfrontiersin.orgnih.gov The differential reactivity of the C-I versus the C-Cl bond can potentially allow for stepwise functionalization, further enhancing its synthetic utility.

Below is a table summarizing potential cross-coupling reactions utilizing the C-I bonds of this compound.

| Reaction Name | Bond Formed | Typical Coupling Partner | Typical Catalyst System |

| Suzuki Coupling | Aryl-Aryl (C-C) | Arylboronic acids/esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira Coupling | Aryl-Alkynyl (C-C) | Terminal alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Heck Coupling | Aryl-Alkenyl (C-C) | Alkenes | Pd(0) or Pd(II) catalyst, Base |

| Buchwald-Hartwig Amination | Aryl-Amino (C-N) | Amines | Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Base |

| Ullmann Condensation | Aryl-Ether (C-O) | Alcohols, Phenols | Copper (Cu) catalyst, Base |

Benzoxazines are a class of heterocyclic compounds typically synthesized through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde (B43269). nih.govmdpi.commdpi.com A critical requirement for this reaction is the availability of at least one unsubstituted ortho-position on the phenol (B47542) for the initial aminomethylation to occur. mdpi.com

In the case of this compound, both positions ortho to the hydroxyl group (C2 and C6) are substituted with iodine atoms. This substitution pattern sterically blocks the sites required for the condensation reaction. Consequently, this compound is not a suitable scaffold for the direct, one-step synthesis of benzoxazine rings via the conventional Mannich reaction pathway.

Intermediate in the Synthesis of Functionalized Molecules

Beyond its role as a foundational building block, this compound can act as a key intermediate in multi-step synthetic sequences, enabling the creation of specifically tailored functional molecules.

Aryloxy phenols, also known as diaryl ethers, are valuable structures in pharmaceuticals and materials science. researchgate.netmdpi.com The synthesis of these compounds can be achieved via nucleophilic aromatic substitution (S-N-Ar), most notably through copper-catalyzed Ullmann condensation reactions. nih.govencyclopedia.pub This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. mdpi.com

This compound is well-suited for this transformation. The C-I bonds are significantly more reactive than the C-Cl or C-F bonds in copper-catalyzed systems, allowing for selective substitution. beilstein-journals.org By reacting this compound with other phenolic compounds under Ullmann conditions, it is possible to synthesize complex, polyhalogenated aryloxy phenols. The reaction involves the deprotonated attacking phenol acting as a nucleophile to displace the iodide from the aromatic ring. nih.govencyclopedia.pub This provides a direct route to diaryl ether structures while preserving the chloro and fluoro substituents for potential subsequent transformations.

The high degree of halogenation on the this compound scaffold makes it an attractive precursor for molecules with unique properties. Phenolic compounds are well-established as precursors for a wide range of bioactive molecules and other functional materials. nih.govresearchgate.net The specific arrangement of halogens can be used to fine-tune the electronic and steric properties of derivative compounds.

By leveraging the selective reactivity of the C-I bonds in cross-coupling reactions, followed by potential reactions at the C-Cl or C-OH sites, chemists can design and synthesize novel ligands for organometallic catalysis, probes for biological imaging, or intermediates for agrochemicals and pharmaceuticals. The resulting sterically hindered and electronically modulated phenols could exhibit unique chemical or biological activities worthy of investigation.

Development of Fluorinated Aromatic Scaffolds for Chemical Materials Science Research

The inclusion of fluorine atoms in organic molecules imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific hydrophobic/oleophobic characteristics. mdpi.comacs.org These attributes have led to the widespread use of fluorinated compounds in the development of high-performance materials such as advanced polymers, coatings, and electronics. mdpi.comnih.govnih.gov

This compound serves as a valuable fluorinated aromatic scaffold. It can be used as a monomer or a functional building block to be incorporated into larger macromolecular structures. For example, it could be polymerized or grafted onto polymer backbones through reactions at its C-I or hydroxyl sites. The resulting materials would carry the distinct properties conferred by the fluorine and other halogen atoms. Such polyfluorinated aromatic structures are of interest for applications in harsh environments, such as in the aerospace and microelectronics industries, where chemical and thermal stability are paramount. mdpi.com The utility and continued development of polyfluorinated compounds suggest they will remain a focus of materials science research for the foreseeable future. acs.org

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-fluoro-2,6-diiodophenol, considering competing halogenation reactivities?

- Methodological Answer : Synthesis requires sequential halogenation to avoid steric and electronic conflicts. Begin with fluorination of the phenol precursor using Selectfluor® or DAST, followed by chlorination with SOCl₂ or Cl₂ gas. Diiodination is best achieved via electrophilic substitution using I₂ in the presence of HNO₃ as an oxidizing agent. Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to remove polyhalogenated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing halogen substitution patterns in polyhalogenated phenols?

- Methodological Answer :

- ¹³C NMR : Identifies substitution positions via distinct chemical shifts (e.g., C-I at ~90-100 ppm, C-F at ~150-160 ppm).

- ¹⁹F NMR : Confirms fluorine’s ortho/meta/para positioning (shifts vary by ±5 ppm based on substituents).

- IR Spectroscopy : Detects O-H stretching (~3200 cm⁻¹) and C-I/C-Cl vibrations (500-700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: 423.76 for C₆H₂ClFI₂O). Cross-reference with computational predictions (e.g., Gaussian software) for accuracy .

Q. What purification methods are recommended for removing polyhalogenated byproducts in the synthesis of this compound?

- Methodological Answer : Use gradient column chromatography (silica gel, 5–20% ethyl acetate in hexane) to separate diiodinated products from mono- or trihalogenated impurities. For large-scale synthesis, fractional recrystallization in ethanol at 0°C maximizes yield. Monitor purity via HPLC (C18 column, methanol/water mobile phase) or melting point analysis (compare with literature values; discrepancies suggest impurities) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for diiodination of chloro-fluorophenol derivatives?

- Methodological Answer : Conflicting yields often arise from solvent polarity, temperature, or competing iodination pathways. Design a systematic study:

- Vary iodinating agents (e.g., I₂ vs. N-iodosuccinimide).

- Test solvents (acetic acid vs. DMF) to stabilize intermediates.

- Use kinetic monitoring (in situ Raman spectroscopy) to track reaction progress.

Cross-validate results with literature screening protocols (e.g., Agency for Toxic Substances guidelines in ) to identify outliers and assess methodological rigor .

Q. What computational methods predict the electronic effects of multiple halogen substituents on phenol’s acidity?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron-withdrawing effects:

- Calculate partial charges and electrostatic potential surfaces.

- Compare Hammett σ constants (Cl: +0.23, F: +0.06, I: +0.18) to predict pKa shifts.

Experimental validation via potentiometric titration in DMSO/water (1:1) confirms computational predictions. Note that iodine’s polarizability may reduce acidity more than expected .

Q. How to design kinetic studies to evaluate steric effects of iodine substituents in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Substrate Design : Synthesize derivatives with varying halogen sizes (e.g., 4-Cl-3-F-2,6-I₂-phenol vs. 4-Cl-3-F-2,6-Br₂-phenol).

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., methoxide).

- Steric Maps : Generate Connolly surface models (software: Avogadro) to quantify steric hindrance.

Correlate rate constants with steric parameters (e.g., Tolman cone angles) to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.